molecular formula C17H20N4O2S B2949061 ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)butanoate CAS No. 852143-37-4

ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)butanoate

Cat. No. B2949061
CAS RN: 852143-37-4
M. Wt: 344.43
InChI Key: BANXFCBZPNYXIH-UHFFFAOYSA-N
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Description

The compound is a derivative of indole, which is a heterocyclic compound. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, particularly at the reactive 2 and 3 positions of the indole ring . The specific reactions that this compound can undergo would depend on the conditions and reagents used.

Mechanism of Action

Target of Action

It is known that many indole derivatives bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The nature of these interactions and the resulting changes would depend on the specific structure of the derivative and the target it interacts with.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions would depend on the specific biological activity of the compound.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could have a variety of potential effects at the molecular and cellular level.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)butanoate in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile and is well-tolerated in animal models. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the research and development of Ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)butanoate. One potential area of research is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective compounds for use in scientific research.

Synthesis Methods

The synthesis of Ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)butanoate is a complex process that involves several steps. The most common method of synthesis involves the reaction of ethyl 2-bromo-3-oxobutanoate with 5-(1H-indol-3-yl)-4-methyl-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction yields this compound as a white crystalline solid with a high yield.

Scientific Research Applications

Ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)butanoate has been extensively studied for its potential applications in scientific research. It has been found to have significant anti-cancer and anti-inflammatory properties. Several studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation in animal models.

properties

IUPAC Name

ethyl 2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-4-14(16(22)23-5-2)24-17-20-19-15(21(17)3)12-10-18-13-9-7-6-8-11(12)13/h6-10,14,18H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANXFCBZPNYXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NN=C(N1C)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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